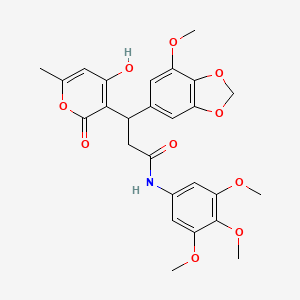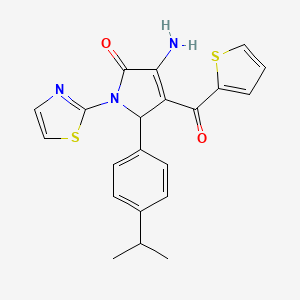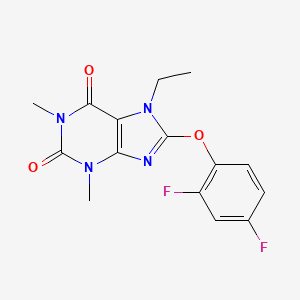![molecular formula C17H20ClN3 B11060535 2-Chloro-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile](/img/structure/B11060535.png)
2-Chloro-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-cyano-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridin-4-yl cyanide is a complex organic compound with a unique structure that includes a chlorinated pyridine ring and multiple cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-cyano-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridin-4-yl cyanide typically involves multiple steps. One common method involves the reaction of 1-chloropropane with ammonia under alkaline conditions to form the intermediate compound, which is then further reacted to introduce the cyanide groups . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions. Safety measures are crucial due to the toxic nature of cyanide compounds.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyano-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridin-4-yl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the removal of the cyanide groups.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-Chloro-3-cyano-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridin-4-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-3-cyano-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridin-4-yl cyanide involves its interaction with specific molecular targets. The cyanide groups can bind to metal ions in enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-cyanopyridine: A simpler analog with similar reactivity but lacking the decahydrocyclododeca structure.
3-Cyano-4-chloropyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-Chloro-3-cyano-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridin-4-yl cyanide is unique due to its complex structure, which includes a large, saturated ring system fused to a pyridine ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that simpler analogs cannot fulfill.
Properties
Molecular Formula |
C17H20ClN3 |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
2-chloro-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C17H20ClN3/c18-17-15(12-20)14(11-19)13-9-7-5-3-1-2-4-6-8-10-16(13)21-17/h1-10H2 |
InChI Key |
AJPAEDQWFLBBQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)C(=C(C(=N2)Cl)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-5-[3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B11060452.png)



![N-benzyl-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11060475.png)
![2-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11060476.png)


![2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B11060487.png)
![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine](/img/structure/B11060498.png)
![4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B11060503.png)
![Methyl 2-methyl-7-[(3-phenylpropanoyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11060511.png)
![3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide](/img/structure/B11060527.png)
![6-(2-fluorophenyl)-5-(4-methylphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11060529.png)
